![molecular formula C23H22ClN7O2 B3413443 7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 946230-52-0](/img/structure/B3413443.png)
7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C23H22ClN7O2 and its molecular weight is 463.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Anticancer Applications
The structural similarity of many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . The compound’s structure, which includes a triazolopyrimidine core, could potentially interact with DNA bases, making it a candidate for antiviral and anticancer applications.
Antibacterial, Antifungal, and Anti-inflammatory Applications
Compounds with similar structures have been found to possess antibacterial, antifungal, and anti-inflammatory activities . This suggests that our compound could also have potential in these areas.
Antimalarial Applications
The compound’s structure is also found in substances with antimalarial activities . This suggests that it could be used in the development of new antimalarial drugs.
Drug Design and Medicinal Chemistry
The compound’s structure contributes positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . This makes it a valuable building block in drug design and medicinal chemistry.
Antitumor Applications
1,2,3-triazole skeleton is a valuable building block for the discovery of new promising anticancer agents . Given the presence of a 1,2,3-triazole ring in the compound, it could potentially be used in the development of new antitumor agents.
Pharmaceutical Quality Control Testing
The compound could be used as a reference standard in pharmaceutical quality control testing . This would help ensure the quality and safety of pharmaceutical products.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidine derivatives, have been shown to exhibit antitumor activities against various human cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets to inhibit key processes, leading to their antitumor activities .
Biochemical Pathways
Similar compounds have been shown to affect various pathways involved in tumor growth and proliferation .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are likely to be absorbed and distributed throughout the body, metabolized, and then excreted .
Result of Action
Similar compounds have been shown to exhibit antitumor activities, suggesting that this compound may also have similar effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-33-19-8-6-18(7-9-19)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-16-2-4-17(24)5-3-16/h2-9,15H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMWWCSHYLUAAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)Cl)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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